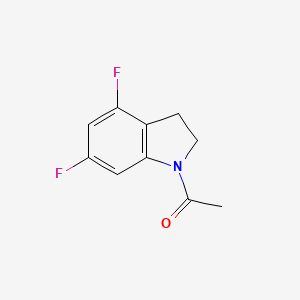

1-(4,6-Difluoroindolin-1-yl)ethanone

Description

Overview of Indoline (B122111) Core Structures in Contemporary Chemical Research

The indoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with significant pharmacological value. researchgate.net This heterocyclic system is present in a wide array of alkaloids, which are naturally occurring compounds often exhibiting potent biological effects. researchgate.net For instance, complex oligocyclotryptamine alkaloids, which are derived from the basic building block of cis-pyrrolidino[2,3-b]indoline, demonstrate the intricate molecular architectures that can be built upon this core. acs.org

In modern chemical research, the indoline scaffold is actively investigated for its potential in developing treatments for a range of diseases. Studies have shown that indoline derivatives can exhibit anticancer and antihypertensive properties, and they are being explored for their cardiovascular protective effects. researchgate.net The adaptability of the indoline ring allows for structural modifications that can produce new compounds with powerful and specific pharmacological activities, making it a focal point in drug design and discovery. researchgate.net

Academic Importance of Fluorination in Indoline Chemistry and its Impact on Molecular Properties

Fluorination is a key strategy in medicinal chemistry used to enhance the drug-like properties of molecules. nih.gov The introduction of fluorine atoms into an organic scaffold like indoline can profoundly alter its physicochemical and pharmacokinetic profile. tandfonline.comnih.gov Fluorine, being the most electronegative element, can modify a molecule's electron distribution, which in turn affects properties such as acidity (pKa), metabolic stability, and binding affinity to target proteins. tandfonline.comnih.gov

Specifically in the context of indoline chemistry, fluorination is used to create novel analogues with improved biological activity. researchgate.net One of the primary reasons for adding fluorine to aromatic rings, such as the benzene (B151609) portion of indoline, is to block metabolic oxidation, a common pathway for drug metabolism. mdpi.com This can lead to increased bioavailability and a longer half-life in the body. researchgate.net Furthermore, the strategic placement of fluorine can influence the conformation of the molecule, potentially leading to a more favorable interaction with its biological target. nih.gov The use of the fluorine isotope ¹⁸F is also a critical tool in Positron Emission Tomography (PET) imaging, a non-invasive diagnostic technique used in drug discovery and clinical research. nih.govnih.gov

| Property Affected by Fluorination | Impact on Molecular Properties | Scientific Rationale |

| Metabolic Stability | Increased | The carbon-fluorine bond is very strong, making it resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450), thus preventing aromatic hydroxylation. mdpi.com |

| Binding Affinity | Enhanced | Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to stronger binding. tandfonline.com |

| Lipophilicity | Altered | Fluorination generally increases lipophilicity, which can enhance membrane permeability and absorption. nih.gov |

| Acidity (pKa) | Modified | The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons or raise the pKa of basic amines, affecting ionization state and bioavailability. tandfonline.comnih.gov |

| Molecular Conformation | Influenced | The introduction of fluorine can induce specific conformational preferences in a molecule, potentially locking it into a bioactive shape. nih.gov |

Rationale and Specific Academic Research Context for 1-(4,6-Difluoroindolin-1-yl)ethanone

While specific research literature on this compound is not extensively documented in public databases, the rationale for its synthesis can be inferred from established principles in medicinal chemistry. The compound combines three key structural features: the indoline core, difluorination on the aromatic ring, and an N-acetyl (ethanone) group.

The academic interest in this specific molecule likely stems from its potential as a novel building block for more complex drug candidates. The difluorination at positions 4 and 6 of the indoline ring is a deliberate modification. This pattern of fluorination is known to effectively block common sites of metabolic attack and significantly alter the electronic properties of the aromatic ring, which can fine-tune its binding interactions.

The addition of the ethanone (B97240) (acetyl) group to the indoline nitrogen serves several purposes. It removes the basicity of the nitrogen atom and its ability to act as a hydrogen bond donor. This modification can drastically change the molecule's solubility, membrane permeability, and how it fits into a protein's binding pocket. In a synthetic context, the acetyl group can also function as a protecting group, allowing for chemical transformations on other parts of the molecule before being potentially removed in a later step. Therefore, this compound is likely synthesized as an intermediate for creating a library of new compounds where the unique properties of the difluorinated indoline core are explored in various biological assays.

Historical Perspectives and Evolution of Research on Related Indoline and Ethanone Chemical Scaffolds

The history of indoline chemistry is intrinsically linked to the study of its aromatic counterpart, indole (B1671886). Research began in the 19th century with the work of Adolf von Baeyer, who first synthesized indole from oxindole (B195798) in 1866. wikipedia.org A pivotal moment in indole synthesis was the development of the Fischer indole synthesis in 1883 by Emil Fischer, a method that remains a classic route for creating substituted indoles. wikipedia.orgnih.gov Over the decades, numerous other methods were developed, such as the Leimgruber–Batcho indole synthesis, which provided an efficient means to produce various indole derivatives. wikipedia.org

The synthesis of indolines often involves the reduction of the corresponding indole. researchgate.net However, modern synthetic chemistry has seen the emergence of more direct and sophisticated methods. In the late 20th and early 21st centuries, the development of transition-metal-catalyzed reactions, particularly those using palladium, revolutionized the construction of such heterocyclic systems. nih.govresearchgate.net Chemists like Stephen L. Buchwald and John F. Hartwig pioneered methods for C-N bond formation that allow for the direct synthesis of indolines and other nitrogen-containing heterocycles from simple precursors. nih.govnih.gov

The "ethanone" component of the target molecule refers to the N-acetyl group. The acetylation of amines is a fundamental and historically significant transformation in organic chemistry. In the context of indoline and indole chemistry, N-acetylation has long been used to modify the reactivity of the nitrogen atom, often as a protecting group strategy during multi-step syntheses. This simple modification can also be a key feature for biological activity, as the presence or absence of the acetyl group can determine how the molecule interacts with biological targets.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(4,6-difluoro-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO/c1-6(14)13-3-2-8-9(12)4-7(11)5-10(8)13/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUUFSOJRMSYRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4,6 Difluoroindolin 1 Yl Ethanone and Its Analogues

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. youtube.comamazonaws.com For 1-(4,6-difluoroindolin-1-yl)ethanone, the primary disconnections are at the amide C-N bond and the bonds forming the heterocyclic ring.

The most logical retrosynthetic approach involves two main disconnections:

Amide Bond Disconnection : The ethanone (B97240) (acetyl) group is disconnected from the indoline (B122111) nitrogen. This reveals 4,6-difluoroindoline (B177666) as the key intermediate and suggests a late-stage N-acylation reaction. This is a common and reliable transformation.

Indoline Ring Disconnection : The 4,6-difluoroindoline intermediate can be further broken down. A standard approach is to disconnect the C2-C3 bond and the N-C2 bond, leading back to a substituted aniline (B41778) precursor.

This analysis identifies 4,6-difluoroindoline as the principal intermediate. The synthesis of this intermediate is the core challenge. The most direct precursor to 4,6-difluoroindoline is 3,5-difluoroaniline (B1215098) . The synthesis of 3,5-difluoroaniline itself can be a multi-step process, often starting from more common chlorinated or nitrated benzene (B151609) derivatives. google.comgoogle.com

| Precursor | Role in Synthesis | Typical Starting Material |

|---|---|---|

| 3,5-Difluoroaniline | Core aromatic building block containing the required fluorine atoms. | 1,3,5-Trichlorobenzene or 2,4,5-Trichloronitrobenzene google.comgoogle.com |

| 4,6-Difluoroindoline | The direct precursor to the final product, formed by cyclization. | 3,5-Difluoroaniline |

| Acetic Anhydride or Acetyl Chloride | Reagent for introducing the ethanone (acetyl) group. | Industrially produced |

Multi-Step Synthesis Protocols and Optimization Strategies

Creating the indoline ring from an aniline precursor is a pivotal step. Several modern catalytic methods have been developed for this purpose.

Palladium-Catalyzed Cyclization : Palladium catalysts are highly versatile for forming C-N and C-C bonds. nih.govmdpi.com The Larock indole (B1671886) synthesis, for example, uses a palladium catalyst to react an ortho-iodoaniline with an alkyne, which can be adapted for indoline synthesis. wikipedia.org Another approach involves the palladium-catalyzed intramolecular amination of C(sp³)–H bonds, which can form the indoline ring from a suitable N-substituted aniline derivative. acs.org

Reductive Cyclization : A common strategy involves the reductive cyclization of ortho-nitro- or ortho-azidostyrenes. The nitro or azido (B1232118) group is reduced, and the resulting amine undergoes spontaneous cyclization onto the adjacent vinyl group.

[4+1] Annulation : A facile method for synthesizing indolines involves the palladium(II)/Brønsted acid co-catalyzed annulation of (2-aminophenyl)methanols with sulfoxonium ylides. rsc.org This approach is efficient under mild conditions.

| Reaction Type | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Intramolecular C-H Amination | Palladium(II) Acetate (B1210297) | Forms ring via C-N bond formation on an unactivated C-H bond. | acs.org |

| Heck-type Cyclization | Palladium(0) complexes | Intramolecular reaction of an alkene onto an aryl halide. | nih.gov |

| [4+1] Annulation | Pd(II)/Brønsted Acid | Uses (2-aminophenyl)methanols and sulfoxonium ylides. | rsc.org |

| Visible-Light Dearomative Annulation | Photocatalyst (e.g., Iridium complex) | Uses light energy to promote cyclization of indoles to form fused indolines. | nih.govacs.org |

The introduction of fluorine atoms onto an aromatic ring requires specific reagents and strategies, as elemental fluorine is too reactive for controlled synthesis. jove.comlibretexts.org

Synthesis from a Fluorinated Precursor : The most common and reliable method is to start with a commercially available or synthesized precursor that already contains the fluorine atoms, such as 3,5-difluoroaniline . prepchem.comchemicalbook.comgoogleapis.com This avoids potentially low-yielding or non-selective fluorination steps later in the synthesis. The synthesis of 3,5-difluoroaniline often involves multi-step routes starting from materials like 2,4,5-trichloronitrobenzene, which undergoes fluorination, chlorination, nitration, and reduction sequences. google.com

Electrophilic Fluorination : If fluorination of the intact indoline or a precursor aniline is necessary, modern electrophilic fluorinating agents are employed. These reagents act as a source of "F⁺". Commonly used agents include Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI). alfa-chemistry.comrsc.orgresearchgate.net The directing effects of the substituents on the aromatic ring will determine the position of fluorination, which can be a challenge for achieving the desired 4,6-difluoro pattern. For instance, Selectfluor has been used for the efficient difluorohydroxylation of indoles at the C3 position. acs.org

| Reagent | Acronym/Abbreviation | Characteristics | Reference |

|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® (F-TEDA-BF₄) | Stable, crystalline solid; widely used for fluorinating electron-rich aromatics. | alfa-chemistry.comresearchgate.net |

| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, and highly electrophilic; soluble in many organic solvents. | alfa-chemistry.comrsc.org |

| N-Fluoropyridinium salts | NFPy | Reactivity can be tuned by changing substituents on the pyridine (B92270) ring. | alfa-chemistry.com |

The final step in the synthesis is the N-acetylation of the 4,6-difluoroindoline intermediate. This is typically a high-yielding and straightforward reaction.

Acylation with Acyl Halides or Anhydrides : The most common method involves reacting 4,6-difluoroindoline with acetic anhydride or acetyl chloride . The reaction is usually carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the acid byproduct (acetic acid or HCl) and drive the reaction to completion. orientjchem.org

Catalyst-Free Acylation : Under certain conditions, N-acylation can proceed efficiently without a catalyst, particularly when using a highly reactive acylating agent like acetic anhydride. orientjchem.org

Thioester-based Acylation : A milder, chemoselective method for N-acylation uses thioesters as the acyl source, which can be beneficial if other sensitive functional groups are present in the molecule. nih.gov

While this compound itself is achiral, its analogues with substituents at the C2 or C3 positions of the indoline ring can be chiral. The synthesis of single enantiomers of these analogues requires asymmetric methods. nih.gov

Asymmetric Hydrogenation : The asymmetric hydrogenation of a corresponding indole precursor is a powerful method. Chiral metal complexes, often using rhodium or iridium with chiral phosphine (B1218219) ligands, can reduce the C2=C3 double bond of the indole with high enantioselectivity. sci-hub.se

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction stereoselectively. For example, a chiral auxiliary on the indoline nitrogen can direct the addition of a substituent to the C3 position. nih.gov

Organocatalysis : Chiral organocatalysts, such as chiral phosphoric acids or thioureas, can catalyze enantioselective cyclization reactions to form chiral indolines. rsc.org For instance, chiral isothiourea has been used to catalyze asymmetric N-acylation to create N-N axially chiral indole compounds. rsc.org

Gold-Catalyzed Cascade Cyclization : Gold(I) catalysts can be used for the stereoselective synthesis of complex spirocyclic indolin-3-ones from azido-alkynes, demonstrating a high degree of stereocontrol in forming densely functionalized structures. acs.org

Novel Catalyst Systems and Modern Reaction Conditions

Modern synthetic chemistry emphasizes the use of efficient, selective, and sustainable catalytic systems.

Palladium Catalysis : Palladium-based catalysts remain at the forefront of indoline and indole synthesis. nih.govrsc.org Systems involving palladium combined with specific ligands like BINAP or Xantphos can be used for creating N-aryl hydrazones, which are precursors in the Fischer indole synthesis. acs.org Palladium/norbornene cooperative catalysis (Catellani-type reactions) has also been established as an effective tool for the functionalization and formation of indole and indoline rings. nih.gov

Gold and Iridium Catalysis : Gold(I) and Iridium(III) complexes have emerged as powerful catalysts for cyclization and annulation reactions. Gold catalysts are particularly effective in activating alkynes for nucleophilic attack, leading to spirocyclic indolines. acs.org Iridium catalysts, often used in photoredox reactions, can enable dearomative annulation of indoles under visible light to form polycyclic indolines. nih.govacs.org

Iron Catalysis : More sustainable and inexpensive iron-based catalysts are being developed. Tricarbonyl(cyclopentadienone) iron complexes have been shown to efficiently catalyze the N-alkylation of indolines. nih.gov

Photoredox Catalysis : Visible-light-induced photocatalysis offers a green and mild approach to constructing complex indoline frameworks. nih.govacs.org These reactions often proceed via radical pathways, enabling unique bond formations that are complementary to traditional ionic methods.

| Catalyst System | Reaction Type | Key Advantage | Reference |

|---|---|---|---|

| Palladium(II) Acetate / Norbornene | Catellani-type C-H Functionalization | Enables vicinal difunctionalization of aryl halides. | nih.gov |

| Gold(I) / Phosphine Ligands | Cascade Cyclization of Azido-alkynes | Stereoselective synthesis of complex spirocyclic indolines. | acs.org |

| Iridium Photocatalyst / Visible Light | Dearomative Annulation | Mild, sustainable conditions for building polycyclic systems. | nih.govacs.org |

| Tricarbonyl(cyclopentadienone) Iron Complex | N-Alkylation of Indolines | Uses an inexpensive and earth-abundant metal. | nih.gov |

Green Chemistry Principles and Sustainable Synthesis Pathways

The synthesis of this compound and its analogues is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. humanjournals.comyoutube.com Key metrics such as atom economy and the Environmental Factor (E-factor) are used to quantify the efficiency and environmental impact of a synthetic route. chembam.comnih.gov Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. nih.govprimescholars.com The E-factor is defined as the total mass of waste generated per unit of product, with a lower value indicating a greener process. chembam.comlibretexts.org

Sustainable pathways for the N-acetylation of indolines, a key step in forming the target compound, focus on several core strategies:

Catalyst Selection : The move is away from stoichiometric Lewis acids, which generate significant waste, towards catalytic systems. nih.gov Metal triflates, for instance, have been shown to be effective in catalytic amounts (1-5 mol%) for Friedel-Crafts acylation and are often water-tolerant and recoverable. nih.gov The use of reusable, heterogeneous catalysts like zeolite Hβ or catalysts on solid supports such as KF-Al2O3 simplifies product purification and minimizes waste. orientjchem.orgresearchgate.net Zinc acetate has also been reported as an efficient and chemoselective catalyst for N-acetylation, particularly under microwave irradiation. humanjournals.comresearchgate.net

Solvent Choice : A significant green advancement is the reduction or elimination of traditional volatile organic solvents. Many modern N-acylation procedures are performed under solvent-free conditions, often with microwave assistance to accelerate the reaction. humanjournals.comorientjchem.org When a solvent is necessary, green alternatives are preferred. Water has been used as an environmentally benign solvent for the synthesis of indole compounds. google.com Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMI]BF4), have also been employed as effective and reusable reaction media for acylation reactions. nih.gov

Energy Efficiency : Microwave irradiation is a technique increasingly used to drive acylation reactions. humanjournals.comnih.gov It offers rapid heating and often leads to significantly shorter reaction times and improved yields compared to conventional heating methods.

The table below summarizes various green approaches to N-acetylation, a critical transformation in the synthesis of the target molecule and its analogues.

| Catalyst/Reagent | Solvent | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Y(OTf)3 | Ionic Liquid ([BMI]BF4) | Microwave, 5 min | Fast reaction, high regioselectivity, reusable catalyst/solvent system. | nih.gov |

| Zinc Acetate | Acetic Acid / Solvent-free | Microwave | Chemoselective, cost-effective, environmentally safe, high yields. | humanjournals.comresearchgate.net |

| None (Catalyst-free) | Solvent-free or Water | Room Temperature | Simple, avoids catalyst cost and contamination, good to excellent yields. | orientjchem.org |

| Zeolite Hβ | Acetic Acid | Microwave | Environmentally safe, heterogeneous catalyst, excellent yields. | researchgate.net |

| Acidic Ionic Liquid | Water | 20-100 °C | Mild conditions, reusable catalyst, environmentally friendly process. | google.com |

The following table defines the key metrics used to evaluate the "greenness" of a chemical process.

| Metric | Definition | Ideal Value | Significance | Reference |

|---|---|---|---|---|

| Atom Economy | (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% | 100% | Measures the efficiency of reactant atom incorporation into the final product, highlighting potential for waste generation at the atomic level. | chembam.comprimescholars.comgreenchemistry-toolkit.org |

| Environmental Factor (E-Factor) | Total Mass of Waste / Total Mass of Product | 0 | Provides a holistic measure of waste produced, including reagents, solvent losses, and byproducts. Varies by industry, with pharmaceuticals historically having high E-factors. | chembam.comnih.govlibretexts.org |

| Process Mass Intensity (PMI) | Total Mass of Materials (water, solvents, reagents, reactants) / Mass of Isolated Product | 1 | A comprehensive metric used by industry to gauge the overall efficiency of a manufacturing process, accounting for all materials used. | greenchemistry-toolkit.org |

Scalability Considerations for Research and Gram-Scale Preparations

Scaling the synthesis of a compound like this compound from a laboratory setting to a gram-scale or larger production involves overcoming a distinct set of challenges that are not always apparent at the research level. drugdiscoverytrends.com While a reaction may be efficient on a nanomole or milligram scale, its performance can change dramatically upon scale-up. nih.govnih.gov

Key challenges in scaling up synthesis include:

Reaction Kinetics and Heat Transfer : Reactions that are easily managed in small flasks can become difficult to control in larger reactors. Exothermic reactions, in particular, require efficient heat dissipation to prevent runaway reactions and the formation of impurities. drugdiscoverytrends.com

Mixing and Mass Transfer : Ensuring homogeneous mixing of reactants becomes more complex in larger volumes, which can affect reaction rates and product distribution. drugdiscoverytrends.com

Impurity Profile : The types and quantities of impurities can change upon scale-up, potentially requiring the development of new purification methods. drugdiscoverytrends.com

Reagent and Catalyst Cost : The cost-effectiveness of reagents and catalysts is a major consideration for large-scale production. drugdiscoverytrends.com For instance, while palladium catalysts are highly effective for many indole syntheses, reducing catalyst loading without compromising yield is a common optimization goal. portonpharma.com

Work-up and Isolation : Procedures that are simple in the lab, such as extraction and column chromatography, can be cumbersome and resource-intensive at a larger scale. Crystallization is often the preferred method for purification in gram-scale and pilot-plant operations. drugdiscoverytrends.com

To address these challenges, several strategies are employed:

Process Optimization : A systematic optimization of reaction parameters is crucial. This includes adjusting temperature, reaction time, solvent choice, and reagent stoichiometry. For instance, in palladium-catalyzed reactions for indole synthesis, it was found that adjusting the amount of a co-reactant allowed for a reduction in catalyst loading, making the process more economically viable on a larger scale. portonpharma.com

Flow Chemistry : Continuous flow reactors offer significant advantages for scalability. researchgate.net They provide superior control over reaction parameters like temperature and mixing due to a high surface-area-to-volume ratio. This can lead to higher yields, improved safety, and greater productivity (space-time yield) compared to batch processes. researchgate.netnih.gov

Telescoping Reactions : Combining multiple synthetic steps into a one-pot procedure without isolating intermediates can significantly improve efficiency and reduce waste and resource consumption. portonpharma.com

The scalability of synthetic routes for indole and indoline derivatives has been successfully demonstrated, with some methods proven to be extensible to the gram scale. researchgate.netchemrxiv.orgnih.gov

The table below outlines key considerations when transitioning from research-scale to gram-scale synthesis.

| Parameter | Research Scale (mg) | Gram-Scale Preparation | Key Challenges & Considerations | Reference |

|---|---|---|---|---|

| Primary Goal | Proof of concept, discovery | Robustness, cost-effectiveness, safety | The focus shifts from novelty to reliability and economic viability. | drugdiscoverytrends.comnih.gov |

| Purification | Chromatography is common | Crystallization, distillation preferred | Chromatography is often not practical or cost-effective for large quantities. | drugdiscoverytrends.com |

| Heat Transfer | Rapid heating/cooling | Slower, requires careful management | Poor heat transfer can lead to side reactions and safety hazards. | drugdiscoverytrends.com |

| Catalyst | High catalyst loading acceptable | Low loading is critical for cost | Catalyst recovery and cost per batch are major economic drivers. | drugdiscoverytrends.comportonpharma.com |

| Technology | Batch (round-bottom flask) | Batch reactors, Flow chemistry | Flow chemistry can offer superior control and productivity for scaling up. | researchgate.netnih.gov |

Chemical Reactivity and Derivatization Studies of 1 4,6 Difluoroindolin 1 Yl Ethanone

Electrophilic and Nucleophilic Substitution Reactions on the Indoline (B122111) Core

The indoline core of 1-(4,6-difluoroindolin-1-yl)ethanone is susceptible to both electrophilic and nucleophilic substitution reactions, guided by the electronic effects of the fluorine and acetyl substituents.

Electrophilic Aromatic Substitution: The fluorine atoms are deactivating, electron-withdrawing groups, which generally decrease the rate of electrophilic aromatic substitution. However, they are also ortho, para-directing. The acetyl group is also deactivating and meta-directing. The positions most susceptible to electrophilic attack are those least deactivated by the combined electron-withdrawing effects.

Nucleophilic Aromatic Substitution (SNAr): The presence of two electron-withdrawing fluorine atoms on the aromatic ring makes the indoline core particularly susceptible to nucleophilic aromatic substitution. In these reactions, a nucleophile attacks the ring, leading to the displacement of one of the fluorine atoms. The rate of these reactions is enhanced by the presence of the electron-withdrawing acetyl group. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed in SNAr reactions. mhmedical.comresearchgate.net

| Reaction Type | Reagents | Product Type |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted indoline |

| Halogenation | Br₂/FeBr₃ | Bromo-substituted indoline |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acyl-substituted indoline |

| Nucleophilic Substitution | NaOMe | Methoxy-substituted indoline |

| Nucleophilic Substitution | RNH₂ | Amino-substituted indoline |

Table 1: Examples of Substitution Reactions on the Indoline Core

Modifications and Functionalization of the Ethanone (B97240) Moiety

The ethanone group of this compound offers a versatile handle for various chemical modifications.

The carbonyl group can undergo nucleophilic addition reactions with organometallic reagents like Grignard or organolithium reagents to form tertiary alcohols. Reduction of the carbonyl group using agents such as sodium borohydride (B1222165) yields the corresponding secondary alcohol.

Furthermore, the alpha-protons of the ethanone moiety are acidic and can be removed by a strong base to generate an enolate. This enolate can then participate in a range of reactions, including alkylation, acylation, and aldol (B89426) condensations, allowing for the introduction of diverse functional groups at the alpha-position.

| Reaction Type | Reagents | Product Type |

| Reduction | NaBH₄ | 1-(4,6-Difluoroindolin-1-yl)ethanol |

| Grignard Reaction | RMgBr | Tertiary alcohol derivative |

| Aldol Condensation | RCHO, Base | α,β-Unsaturated ketone |

| Alkylation | RX, Base | α-Alkylated ethanone |

Table 2: Functionalization of the Ethanone Moiety

Palladium-Catalyzed Cross-Coupling and Other Metal-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgnih.gov The aryl halides of substituted indolines can readily participate in these transformations. For instance, if a bromo or iodo group is introduced onto the indoline ring, it can serve as a handle for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. nih.govyoutube.com These reactions enable the introduction of a wide array of substituents, including aryl, vinyl, alkynyl, and amino groups, onto the indoline scaffold. nih.gov

Other transition metals, such as copper, nickel, and rhodium, also catalyze a variety of transformations that can be applied to derivatives of this compound. nih.govnih.govyoutube.comrsc.org For example, copper-catalyzed reactions are often used for the formation of carbon-oxygen and carbon-sulfur bonds. researchgate.net

| Coupling Reaction | Catalyst/Reagents | Product Type |

| Suzuki Coupling | Pd(PPh₃)₄, Arylboronic acid, Base | Aryl-substituted indoline |

| Heck Coupling | Pd(OAc)₂, PPh₃, Alkene, Base | Vinyl-substituted indoline |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Alkyne, Base | Alkynyl-substituted indoline |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Amine, Base | Amino-substituted indoline |

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

Advanced Rearrangement and Cycloaddition Reactions

The difluoroindoline scaffold can participate in more complex transformations, such as rearrangement and cycloaddition reactions, to generate novel molecular architectures. beilstein-journals.org For instance, under specific conditions, derivatives of this compound can undergo ring expansions or contractions.

Cycloaddition reactions, such as [4+2] or [3+2] cycloadditions, can be employed to construct new rings fused to the indoline core. These reactions often involve the generation of a reactive intermediate, such as a diene or a dipole, which then reacts with a suitable reaction partner.

| Reaction Type | Key Intermediate/Reagents | Product Type |

| [4+2] Cycloaddition | Diene/Dienophile | Fused six-membered ring |

| [3+2] Cycloaddition | Azomethine ylide/Alkene | Fused five-membered ring (pyrrolidine) |

| Ring Expansion | Diazoalkane, Lewis acid | Fused seven-membered ring |

Table 4: Advanced Rearrangement and Cycloaddition Reactions

Pathways to Novel Fused-Ring Systems Incorporating the Difluoroindoline Scaffold

The strategic functionalization of this compound opens up pathways to a variety of novel fused-ring systems. nih.govrsc.org By combining the reactions described in the previous sections, complex polycyclic molecules with potential applications in medicinal chemistry and materials science can be synthesized. rsc.org

For example, an intramolecular Heck reaction of a suitably functionalized indoline derivative can lead to the formation of a new ring fused to the indoline core. Similarly, intramolecular aldol condensations or other cyclization reactions can be designed to build upon the difluoroindoline scaffold. The synthesis of these fused-ring systems is often a key step in the total synthesis of natural products and the development of new drug candidates.

Computational and Theoretical Investigations of 1 4,6 Difluoroindolin 1 Yl Ethanone and Analogues

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are employed to investigate the fundamental electronic properties and energetics of molecules. Density Functional Theory (DFT) is a particularly prominent method used for its balance of computational cost and accuracy in predicting molecular characteristics. researchgate.net Such studies provide deep insights into the molecule's stability, reactivity, and spectroscopic signatures.

The electronic structure of a molecule governs its chemical behavior. DFT calculations are used to determine key electronic properties of 1-(4,6-Difluoroindolin-1-yl)ethanone analogues. dntb.gov.ua Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For instance, in related heterocyclic compounds, MEP analysis reveals electron-rich regions, often around oxygen and nitrogen atoms, which are likely sites for electrophilic interaction, while hydrogen atoms bonded to nitrogen can represent sites for nucleophilic interaction. dntb.gov.ua Natural Bond Orbital (NBO) analysis further elucidates the electronic structure by describing charge transfer, hyperconjugative interactions, and the nature of chemical bonds within the molecule. dntb.gov.ua

Table 1: Illustrative Electronic Properties of a Heterocyclic Analogue Calculated via DFT

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.3 eV |

Note: The data in this table is representative of typical values found for analogous heterocyclic compounds in computational studies and serves an illustrative purpose.

The three-dimensional structure of a molecule is critical to its function, especially its ability to bind to a biological target. Computational methods can predict the most stable conformation (the lowest energy state) of a molecule by calculating the potential energy surface. For analogues of this compound, DFT methods are used to optimize the molecular geometry, calculating bond lengths, bond angles, and dihedral angles. dntb.gov.ua By comparing the calculated geometric parameters with experimental data from techniques like X-ray crystallography, the accuracy of the computational model can be validated. eurjchem.com For flexible molecules, a conformational search can identify various low-energy conformers and their relative stabilities, which is crucial for understanding how the molecule might adapt its shape upon binding to a receptor.

Quantum chemical calculations are highly effective in simulating various types of molecular spectra, which aids in the interpretation of experimental data. Theoretical vibrational frequencies can be calculated using DFT and compared with experimental FT-IR spectra. researchgate.net A strong correlation between the calculated and observed frequencies confirms the molecular structure. dntb.gov.uaresearchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing a powerful tool for assigning experimental NMR signals. researchgate.net Time-dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the probabilities of electronic transitions. researchgate.net

Table 2: Comparison of Experimental and DFT-Calculated Spectroscopic Data for an Analogous Quinoxaline (B1680401) Derivative

| Spectroscopic Data | Experimental Value | Calculated Value | Correlation Coefficient (R²) |

|---|---|---|---|

| FT-IR Frequencies (cm⁻¹) | Varies per bond | Varies per bond | ~0.99 |

| ¹H NMR Chemical Shifts (ppm) | Varies per proton | Varies per proton | ~0.98 |

| ¹³C NMR Chemical Shifts (ppm) | Varies per carbon | Varies per carbon | ~0.99 |

| UV-Vis λmax (nm) | 250, 310 | 248, 305 | N/A |

Source: Data is illustrative, based on findings for quinoxaline derivatives. researchgate.net

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). amazonaws.com This method is fundamental in drug discovery for predicting ligand-target interactions and binding affinity. nih.govresearchgate.net

Docking algorithms place the ligand into the binding site of a protein and score the different poses based on their steric and energetic complementarity. This process predicts the most likely binding mode of the ligand. researchgate.net The analysis of the best-docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, π-π stacking, and cation-π interactions, between the ligand and amino acid residues in the target's active site. researchgate.net

For example, in docking studies of analogous inhibitors with the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), specific interactions are predicted, including hydrogen bonds with residues like Gly262 and Ala264, and π-π stacking with Tyr126 and Phe163. researchgate.net Identifying these "interaction hotspots"—residues that contribute most significantly to the binding energy—is crucial for understanding the mechanism of action and for guiding the design of more potent and selective inhibitors. nih.govresearchgate.net Computational tools can predict these hotspots, which often form clusters at the center of the binding interface. nih.gov

A key output of molecular docking is the estimation of the binding affinity, often expressed as a docking score or a calculated free energy of binding (ΔG). nih.gov This value provides a relative measure of how strongly a ligand binds to its target. Lower binding energy values typically indicate a more stable ligand-protein complex and potentially higher inhibitory activity. nih.gov These in silico estimations allow for the virtual screening of large libraries of compounds, prioritizing those with the most promising binding affinities for synthesis and experimental testing. For instance, docking studies on a series of 4-anilino quinazoline (B50416) derivatives against the EGFR tyrosine kinase receptor showed that compounds with lower binding energies (e.g., -7.46 kcal/mol) were predicted to be more potent inhibitors than the standard drug Erlotinib (binding energy: -3.84 kcal/mol) in that specific study. nih.gov

Table 3: Illustrative In Silico Binding Affinity of Analogous Compounds Against Various Protein Targets

| Compound Class | Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| 4-Anilino Quinazoline Analogue | EGFR Tyrosine Kinase (1M17) | -7.46 |

| Thiazolidin-4-one Analogue | Polo-like Kinase 1 (2RKU) | -5.75 |

Source: Data compiled from molecular docking studies on various heterocyclic analogues. nih.govresearchgate.netresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational flexibility of this compound, both in solution and when interacting with a biological target. nih.gov

In solution, this compound is not a static entity but exists as an ensemble of different conformations due to the rotation around single bonds. MD simulations can characterize these conformational states and the energy barriers between them. This is particularly important for understanding the molecule's shape and how it might be pre-organized for binding to a receptor.

When bound to a protein's active site, the conformational dynamics of the ligand can change significantly. MD simulations can explore how the protein environment restricts the ligand's flexibility and which conformation is the most stable within the binding pocket. This information is critical for understanding the molecular basis of recognition and for designing analogues with improved binding properties.

A hypothetical MD simulation of this compound in a protein binding site could reveal key rotational dynamics around the acetyl group and potential puckering of the indolinone ring system, which could influence its interaction with key amino acid residues.

The stability of a ligand-protein complex is a key determinant of its biological activity. MD simulations can be used to assess this stability by monitoring the interactions between the ligand and the protein over time. The root-mean-square deviation (RMSD) of the ligand's position within the binding site is a common metric used to evaluate the stability of the complex.

For this compound, MD simulations could identify specific water molecules that are key to its binding. For instance, a simulation might show a water molecule bridging the carbonyl oxygen of the ethanone (B97240) group and a donor group on the protein. This knowledge could then be used to design analogues that incorporate a functional group to mimic this water-mediated interaction, potentially leading to a more potent inhibitor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This is achieved by calculating various molecular descriptors that encode the structural, physical, and chemical properties of the molecules.

For a series of analogues of this compound, a QSAR model could be developed to predict their in vitro binding affinity for a particular target protein. The first step would be to synthesize and test a set of these analogues to obtain their experimental binding affinities. Then, a wide range of molecular descriptors would be calculated for each analogue. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), and 3D (e.g., molecular shape, volume). researchgate.net

Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms, a mathematical equation is derived that best correlates the calculated descriptors with the observed biological activity. A robust QSAR model can then be used to predict the binding affinity of new, unsynthesized analogues, thereby prioritizing the most promising compounds for synthesis and testing. nih.gov

Hypothetical QSAR Data for this compound Analogues

| Compound ID | Substituent (R) | Experimental IC₅₀ (nM) | Predicted IC₅₀ (nM) | LogP | Molecular Weight |

| 1 | H | 150 | 145 | 2.1 | 195.18 |

| 2 | CH₃ | 85 | 90 | 2.5 | 209.21 |

| 3 | Cl | 110 | 115 | 2.8 | 229.63 |

| 4 | OCH₃ | 200 | 195 | 2.0 | 225.21 |

| 5 | F | 130 | 135 | 2.2 | 213.17 |

This table presents hypothetical data for illustrative purposes.

Beyond prediction, a significant advantage of QSAR modeling is its ability to identify the key molecular properties that are most important for biological activity. researchgate.net By analyzing the descriptors that are included in the final QSAR equation, researchers can gain insights into the mechanism of action of the compounds.

For example, a QSAR model for this compound analogues might reveal that activity is positively correlated with a particular shape descriptor (e.g., ovality) and negatively correlated with a specific electronic descriptor (e.g., the partial charge on the carbonyl oxygen). This would suggest that a more elongated shape and a less electron-rich carbonyl group are favorable for binding. Such information is invaluable for guiding the rational design of new molecules with enhanced activity. researchgate.netnih.gov

Key Structural Descriptors and Their Potential Impact on Activity

| Descriptor Category | Specific Descriptor | Potential Impact on Activity |

| Electronic | Dipole Moment | Influences long-range interactions with the protein. |

| Partial Charge on Fluorine Atoms | Affects hydrogen bonding capacity and electrostatic interactions. | |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

| Physicochemical | LogP (Lipophilicity) | Important for membrane permeability and hydrophobic interactions in the binding site. |

| 3D/Shape | Molecular Surface Area | Defines the extent of interaction with the receptor surface. |

This systematic approach, combining molecular dynamics simulations and QSAR modeling, provides a powerful framework for the in-depth investigation of this compound and its analogues, accelerating the discovery of new and improved therapeutic agents.

Structure Activity Relationship Sar Studies of 1 4,6 Difluoroindolin 1 Yl Ethanone Analogues

Rational Design Principles for Systematically Modified Analogues

The rational design of inhibitors based on the indoline (B122111) scaffold often employs a combination of computational and fragment-based approaches to optimize potency and selectivity. acs.org Strategies such as pharmacophore modeling, developed from the binding modes of known inhibitors, and evolutionary docking algorithms are utilized to devise new compounds with improved affinity for specific biological targets. nih.gov This integrated approach, combining in silico analysis with enzymatic and cellular assays, has proven effective in identifying and optimizing indoline-based compounds for various targets, including enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). acs.orgnih.gov

The substitution pattern on the aromatic portion of the indoline ring is a critical determinant of biological activity. The 4,6-difluoro substitution on the parent compound is significant, as fluorine atoms can modulate physicochemical properties such as lipophilicity and metabolic stability, and can form key interactions with target proteins.

SAR studies on related scaffolds have demonstrated the importance of the position and nature of substituents:

Halogens: In many series, fluorine substitution is preferred over other halogens like chlorine for enhanced potency. The position is also crucial; for example, in one study on thieno[3,2-d]pyrimidine derivatives, substitution of an indoline ring at its C-4 position was found to be unfavorable for interaction with Bruton's tyrosine kinase (BTK). researchgate.net

Alkyl and Aryl Groups: The addition of small alkyl or larger aryl groups can influence binding affinity and selectivity. However, the specific impact is highly dependent on the topology of the target's binding site.

Metabolic Stability: Ring substitution can be a deliberate strategy to block sites of metabolic hydroxylation, thereby increasing the compound's half-life and bioavailability.

The N-acetyl group (ethanone moiety) is a key feature that can be extensively modified to explore the SAR of this chemical series. Research on 1-(1H-indol-1-yl)ethanone derivatives as inhibitors of the CBP/EP300 bromodomain provides a direct parallel for understanding the potential of such modifications. nih.gov In this study, the ethanone (B97240) moiety served as a linker to a substituted aromatic ring, and variations of this ring system led to significant changes in inhibitory potency.

The optimization from an initial fragment hit to a potent inhibitor involved systematic modification of the group attached to the N-acetyl linker. For instance, replacing an initial phenyl group with various substituted heterocycles was explored to enhance interactions within the target's binding pocket. This led to the discovery of compound 32h , which demonstrated a high potency with an IC50 value of 0.037 µM. nih.gov Similarly, studies on 1-(1H-indol-1-yl)ethanone derivatives as potential COX-2 inhibitors showed that modifications of the substituents on the phenyl ring attached to the ethanone linker were critical for anti-inflammatory and analgesic activity. eurekaselect.com

Table 1: SAR of Modifications to the N-Substituted Ethanone Moiety in CBP/EP300 Inhibitors

| Compound | Modification on N-ethanone linked moiety | CBP IC50 (µM) |

| Initial Hit | 4-methyl-1,2,3-thiadiazole | 1.1 |

| 22e | 6-methylpyridin-2-yl | 0.17 |

| 32a | 2,6-dimethylphenyl | 0.15 |

| 32h | 2-methyl-6-(methylamino)pyridin-3-yl | 0.037 |

Data sourced from Xiang et al., European Journal of Medicinal Chemistry, 2018. nih.gov

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry to improve a molecule's pharmacological and physicochemical properties while retaining its desired biological activity. estranky.sk For analogues of 1-(4,6-difluoroindolin-1-yl)ethanone, several bioisosteric modifications could be envisioned:

Amide/N-acetyl Bioisosteres: The N-acetyl group contains an amide-like linkage that can be susceptible to hydrolysis. In a series of indolin-2-one p38α inhibitors, an unstable amide moiety was successfully replaced with a more stable triazole ring, guided by crystallographic data. nih.gov Other common non-classical bioisosteres for amides include oxadiazoles, oxazoles, and the trifluoroethylamine group, which can mimic the hydrogen bonding properties of the amide while enhancing metabolic stability. drughunter.com

Indoline Scaffold Replacement: The entire indole (B1671886) or indoline scaffold can be replaced with other heterocyclic systems to explore new chemical space. For instance, a potent and selective PI3Kδ inhibitor was developed by applying a bioisosteric replacement approach to a lead compound based on an indole scaffold. nih.gov

Synthesis and Characterization of Targeted Derivative Libraries

The synthesis of a library of this compound analogues would typically begin with the 4,6-difluoroindoline (B177666) core. The N-acetyl group can be introduced via standard N-acylation with acetyl chloride or acetic anhydride. More complex derivatives, where the ethanone moiety is part of a larger substituent, are constructed through multi-step synthetic routes.

For example, the synthesis of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 inhibitors involved an initial N-alkylation of the indole, followed by coupling reactions to introduce diverse aryl and heteroaryl moieties. nih.gov Similarly, the synthesis of indoline-based dual 5-LOX/sEH inhibitors involved multi-step sequences to build up complex urea and sulfonamide functionalities attached to the indoline nitrogen. nih.gov

The characterization of newly synthesized compounds is systematically performed using a suite of analytical techniques to confirm their structure and purity. These methods routinely include:

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are used to elucidate the detailed molecular structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight. nih.gov

Infrared Spectroscopy (IR): Used to identify characteristic functional groups within the molecule.

Correlation of Structural Features with In Vitro Biological Target Engagement

The primary goal of generating and testing derivative libraries is to establish a clear correlation between specific structural features and in vitro activity. By systematically altering parts of the lead molecule, researchers can deduce which groups are essential for target binding and which can be modified to improve properties like potency, selectivity, and metabolic stability.

The potency of analogues is typically quantified by measuring their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) against a purified enzyme or in a cell-based assay. nih.gov SAR studies on indoline-based inhibitors have shown that even minor structural changes can lead to dramatic shifts in potency.

In the development of indoline-based dual 5-LOX/sEH inhibitors, an initial hit (Compound 43 ) was identified with moderate activity. A subsequent SAR campaign exploring different substituents on the indoline nitrogen led to the discovery of Compound 73 , which exhibited significantly improved and well-balanced dual inhibitory activity. nih.gov

Table 2: Correlation of Structural Features with Enzyme Inhibition in Indoline Derivatives

| Compound | Target(s) | Key Structural Features | IC50 (µM) |

| Compound 43 | 5-LOX / sEH | N-benzoyl indoline | 5-LOX: 1.2sEH: 2.1 |

| Compound 73 | 5-LOX / sEH | N-(cyclohexylcarbamoyl) indoline | 5-LOX: 0.41sEH: 0.43 |

| Compound 14g | VEGFR2 | 3-substituted indolin-2-one with chloropyrrole and N-2-(ethylamino)ethyl side chain | 0.005 |

| Compound 6q | Tubulin Polymerization | 1-methylindole with 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone moiety | 1.98 |

Data for Compounds 43 and 73 sourced from Rossi et al., Journal of Medicinal Chemistry, 2022. nih.gov Data for Compound 14g sourced from Liu et al., Molecules, 2013. nih.gov Data for Compound 6q sourced from Xia et al., RSC Advances, 2016. rsc.org

Studies on 3-substituted-indolin-2-one derivatives also highlight these principles, where modifications to a side chain attached to a pyrrole moiety dramatically influenced potency against the VEGFR2 kinase. nih.gov Furthermore, mechanistic studies can reveal the mode of inhibition (e.g., competitive, non-competitive, or mixed-type), and molecular docking can provide insights into how specific structural features interact with residues in the enzyme's active site, thereby explaining the observed SAR. nih.govmdpi.com

Effects on Receptor Binding Affinity and Selectivity

The primary goal of modifying a lead compound is often to improve its binding affinity for a specific biological target while minimizing its affinity for other targets to reduce off-target effects. In the context of this compound analogues, SAR studies would focus on how structural changes affect receptor binding.

Key modifications would likely include:

Alterations to the Acetyl Group: The acetyl group could be replaced with other acyl groups (e.g., propionyl, benzoyl) or bioisosteric replacements to probe the size and electronic requirements of the binding pocket.

Varying Aromatic Substitution: The position and nature of the fluorine atoms on the benzene (B151609) ring are critical. Replacing them with other halogens (Cl, Br) or with electron-donating or electron-withdrawing groups would reveal the importance of electronic and steric factors for binding affinity.

The binding affinity and selectivity of each new analogue would be determined through radioligand binding assays against a panel of relevant receptors. The data from these assays would be compiled into a table to systematically compare the effects of each structural modification.

Hypothetical SAR Data for this compound Analogues

| Compound | R1 (Position 1) | R2 (Position 4) | R3 (Position 6) | Target Receptor Affinity (Ki, nM) | Selectivity vs. Receptor X |

|---|---|---|---|---|---|

| Parent | -COCH3 | F | F | [Hypothetical Value] | [Hypothetical Value] |

| Analogue 1 | -COCH2CH3 | F | F | [Hypothetical Value] | [Hypothetical Value] |

| Analogue 2 | -CO-Phenyl | F | F | [Hypothetical Value] | [Hypothetical Value] |

| Analogue 3 | -COCH3 | H | F | [Hypothetical Value] | [Hypothetical Value] |

| Analogue 4 | -COCH3 | F | H | [Hypothetical Value] | [Hypothetical Value] |

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model, or "pharmacophore," represents the key molecular recognition elements, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

In the absence of a known 3D structure of the target receptor, a ligand-based pharmacophore model can be developed using a set of known active molecules. For this compound and its hypothetical analogues, this process would involve:

Conformational Analysis: Generating a diverse set of low-energy conformations for each active analogue.

Feature Identification: Identifying the key pharmacophoric features present in these molecules.

Model Generation: Aligning the conformations of the active molecules and identifying a common 3D arrangement of pharmacophoric features that is hypothesized to be responsible for their biological activity.

The resulting pharmacophore model would serve as a 3D query for virtual screening of large chemical databases to identify novel compounds with different chemical scaffolds that could also fit the model and, therefore, are likely to be active at the same receptor.

Hypothetical Pharmacophore Features for this compound Analogues

| Pharmacophore Feature | Corresponding Chemical Moiety | Role in Molecular Recognition |

|---|---|---|

| Hydrogen Bond Acceptor | Carbonyl oxygen of the acetyl group | Forms a key hydrogen bond with a donor group on the receptor. |

| Aromatic Ring/Hydrophobic Region | Difluorobenzene ring of the indoline core | Engages in hydrophobic or pi-stacking interactions within the binding pocket. |

This pharmacophore model would guide the rational design of new ligands with optimized molecular recognition properties, aiming for higher affinity and selectivity.

Exploration of Molecular Targets and Mechanistic Investigations at the Molecular Level

Identification of Putative Biological Targets through High-Throughput Screening (HTS) of Chemical Librariesmdpi.comnih.gov

High-throughput screening (HTS) is a powerful methodology used in drug discovery to rapidly assess the biological or biochemical activity of a large number of compounds. This technique is instrumental in identifying potential "hits"—compounds that interact with a specific biological target. For novel compounds like "1-(4,6-Difluoroindolin-1-yl)ethanone," HTS of diverse chemical libraries against a panel of biological targets would be the primary step to identify its putative molecular interacting partners.

Although no specific HTS data for "this compound" is currently available, studies on similar fluorinated indole (B1671886) derivatives have revealed a range of biological activities. For instance, screening of 7-fluoroindazole derivatives identified potent inhibitors of human spleen tyrosine kinase (Syk), a key player in inflammatory processes. Similarly, HTS campaigns have been successful in identifying inhibitors for enzymes like Escherichia coli dihydrofolate reductase from large chemical libraries.

The inclusion of fluorine atoms in a molecule, as in "this compound," can enhance properties like metabolic stability and binding affinity, making such compounds promising candidates for HTS campaigns. A typical HTS workflow for this compound would involve screening against a broad array of targets, including but not limited to:

Kinase panels: A significant number of indolinone derivatives have shown activity as kinase inhibitors.

GPCRs (G-protein coupled receptors): A major class of drug targets.

Ion channels: Important for cellular signaling and excitability.

Nuclear receptors: Key regulators of gene expression.

Other enzymes: Such as proteases, phosphatases, and metabolic enzymes.

The results of such screens would provide initial clues about the biological processes that "this compound" might modulate.

Table 1: Illustrative High-Throughput Screening (HTS) Panel for a Novel Compound

| Target Class | Representative Examples | Rationale for Inclusion |

| Protein Kinases | VEGFR, PDGFR, FGFR, CDK, Syk | Many indolinone derivatives are known kinase inhibitors. |

| GPCRs | Dopamine, Serotonin, Adrenergic Receptors | Common drug targets for a wide range of diseases. |

| Ion Channels | Sodium, Potassium, Calcium Channels | Important in neurological and cardiovascular functions. |

| Nuclear Receptors | Estrogen, Androgen, Glucocorticoid Receptors | Regulate gene expression and are implicated in various diseases. |

| Enzymes | Proteases (e.g., Cathepsins), Dioxygenases (e.g., IDO) | Indole derivatives have shown inhibitory activity against these enzymes. |

This table is illustrative and does not represent actual screening data for "this compound".

Receptor Binding Affinity and Selectivity Profiling

For compounds that are believed to act on receptors, determining their binding affinity and selectivity is a critical step. Binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in a competitive binding assay, measures the strength of the interaction between the ligand and the receptor.

Selectivity profiling involves testing the compound against a panel of related and unrelated receptors to assess its specificity. A highly selective compound is desirable as it is less likely to cause off-target effects.

While no receptor binding data for "this compound" has been published, studies on other indolinone derivatives have highlighted their potential as ligands for various receptors, particularly protein kinases which can be considered as receptors in the context of signal transduction. The selectivity of these compounds is often influenced by the substitution patterns on the indolinone ring. For instance, specific substitutions can confer selectivity for certain kinase subfamilies.

Table 3: Illustrative Receptor Binding and Selectivity Profile for a Kinase Inhibitor

| Target Kinase | Binding Affinity (Kd, nM) | % Inhibition at 1 µM |

| Primary Target | ||

| Kinase X | 15 | 98 |

| Selectivity Panel | ||

| Kinase Y | 350 | 65 |

| Kinase Z | >1000 | 20 |

| Receptor A | >10000 | <5 |

| Receptor B | >10000 | <5 |

This table is for illustrative purposes and does not represent actual data for "this compound".

Protein-Ligand Interaction Studies using Biophysical Techniques (e.g., X-ray Crystallography of Complexes, Cryo-EM, NMR)

To understand the interaction between a ligand and its protein target at an atomic level, biophysical techniques are employed. These methods provide a three-dimensional view of the binding mode, revealing the specific amino acid residues involved in the interaction.

X-ray Crystallography: This is a powerful technique that can provide high-resolution structures of protein-ligand complexes, provided that the complex can be crystallized. Studies on related indolinone derivatives have successfully used X-ray crystallography to elucidate their binding modes with targets like tubulin and human indoleamine 2,3-dioxygenase 1 (IDO1).

Cryo-Electron Microscopy (Cryo-EM): This technique is becoming increasingly popular for determining the structures of large protein complexes that are difficult to crystallize.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide information about protein-ligand interactions in solution, complementing the static picture from crystallography.

For "this compound," the presence of fluorine atoms could be advantageous for NMR studies, as ¹⁹F NMR is a sensitive technique for probing ligand binding. The fluorine atoms can serve as reporters, providing information about the local environment upon binding to a protein. Although no specific structural data exists for this compound, the known interactions of fluorinated ligands suggest that the fluorine atoms could participate in favorable interactions with the protein, such as fluorine-hydrogen bonds or interactions with backbone carbonyls, thereby enhancing binding affinity.

Elucidation of Molecular Pathways and Intracellular Mechanisms of Action (without discussing physiological effects)

Understanding the molecular pathways and intracellular mechanisms through which a compound exerts its effects is fundamental to its development as a therapeutic agent. This involves identifying the downstream signaling events that are modulated by the interaction of the compound with its primary target.

While the specific molecular pathways affected by "this compound" are unknown, research on the broader class of indole and indolinone derivatives provides significant insights into their potential mechanisms of action, particularly in the context of oncology.

Many indolinone derivatives function as inhibitors of protein kinases, which are key components of intracellular signaling pathways that regulate cell proliferation, survival, and angiogenesis. By inhibiting kinases such as VEGFR, PDGFR, and FGFR, these compounds can block signaling cascades like the PI3K/Akt and MAPK/ERK pathways.

Furthermore, some indole derivatives have been shown to induce apoptosis (programmed cell death) through various mechanisms, including:

Modulation of Bcl-2 family proteins: Shifting the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Activation of caspases: These are a family of proteases that execute the apoptotic program.

Cell cycle arrest: Halting the cell cycle at specific checkpoints, such as G2/M, preventing cell division.

Some isoindolinone derivatives have also been reported to induce cellular stress by increasing the production of reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential.

It is plausible that "this compound," if found to be biologically active, could operate through one or more of these established mechanisms for indole and indolinone compounds.

Advanced Analytical Methodologies in Academic Research on 1 4,6 Difluoroindolin 1 Yl Ethanone

High-Resolution Spectroscopic Techniques for Novel Derivative Structure Confirmation (e.g., 2D NMR, HRMS, X-ray Diffraction of Single Crystals)

The unambiguous determination of the chemical structure of novel derivatives of 1-(4,6-difluoroindolin-1-yl)ethanone relies on the synergistic use of high-resolution spectroscopic and crystallographic methods.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the complex structures of novel indolinone derivatives. While one-dimensional (1D) NMR provides initial information on the types and numbers of protons and carbons, 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal the connectivity between atoms. For instance, in the structural elucidation of a related N-acetyl indole (B1671886) scaffold, 2D NMR was critical. The 1H-NMR spectrum identified the aromatic protons, while the 13C-NMR spectrum showed the corresponding carbon signals. The connectivity and final structure were confirmed through detailed 2D NMR analysis. mdpi.com These techniques are invaluable for precisely mapping the structure of new this compound analogs.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, which in turn allows for the determination of its elemental composition. This is a critical step in confirming the identity of a newly synthesized derivative. For example, in the characterization of an N-acetyl indole derivative linked to a triazolo/thiadiazole scaffold, HRMS was used to confirm the calculated molecular formula, C₁₄H₁₁N₅OS, with a high degree of accuracy (Calculated: 297.0684, Found: 297.0664). mdpi.com This level of precision is essential for distinguishing between compounds with very similar molecular weights.

X-ray Diffraction of Single Crystals offers the ultimate confirmation of a molecule's three-dimensional structure in the solid state, including the precise arrangement of atoms and stereochemistry. For novel derivatives of this compound that can be crystallized, this technique provides unequivocal structural proof. Studies on related N-acetyl indoline (B122111) and N-acetyl indole derivatives have successfully employed single-crystal X-ray diffraction to determine their molecular geometries and analyze intermolecular interactions within the crystal lattice. mdpi.comresearchgate.net For example, the crystal structure of an N-acetyl indole derivative revealed details about its molecular packing, which is stabilized by various intermolecular interactions. mdpi.com

Table 1: Spectroscopic and Crystallographic Data for a Representative N-Acetyl Indole Derivative

| Technique | Compound | Key Findings |

|---|---|---|

| 1H-NMR | N-acetyl indole linked to a fused triazolo/thiadiazole scaffold | Showed five aromatic protons for the indole ring and two methyl group signals. mdpi.com |

| 13C-NMR | N-acetyl indole linked to a fused triazolo/thiadiazole scaffold | Displayed five aromatic CH signals and quaternary carbon signals for the indole and triazolo-thiadiazole rings, plus a carbonyl carbon signal. mdpi.com |

| HRMS | N-acetyl indole linked to a fused triazolo/thiadiazole scaffold | Calculated for C₁₄H₁₁N₅OS (M+): 297.0684. Found: 297.0664. mdpi.com |

| X-ray Crystallography | N-acetyl indole linked to a fused triazolo/thiadiazole scaffold | Confirmed the structural features and revealed intermolecular hydrogen bonds and Cg···Cg contacts stabilizing the crystal packing. mdpi.com |

| X-ray Crystallography | 1-acetyl-indoline | The crystal and molecular structures were determined, providing a basis for comparison with its derivatives. researchgate.net |

Chromatographic Separation, Purification, and Chiral Resolution Techniques

Chromatographic methods are fundamental for the isolation and purification of this compound and its derivatives, as well as for the separation of enantiomers in the case of chiral analogs.

High-Performance Liquid Chromatography (HPLC) is a primary tool for both the purification of synthesized compounds and the analysis of their purity. Most chiral separations using HPLC are achieved through direct resolution with a chiral stationary phase (CSP). researchgate.net In this method, a chiral resolving agent is immobilized on a support material, and the enantiomers are separated based on the formation of temporary diastereomeric complexes with the CSP. researchgate.net

The choice of the chiral stationary phase is critical for successful enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used. nih.gov The separation mechanism often involves inclusion complexing, particularly in reversed-phase systems. sigmaaldrich.com The analyte enters a chiral cavity in the stationary phase, and subtle differences in the fit and interaction of the enantiomers lead to their separation. sigmaaldrich.com For instance, the enantiomeric separation of various indole alkaloids has been successfully achieved using Chiralpak AD and Chiralcel OD columns. biorxiv.org Similarly, imidazolinone herbicides have been resolved into their enantiomers using a Chiralcel OJ column. reichertspr.com The mobile phase composition, including the type of organic modifier and the presence of acidic or basic additives, is optimized to achieve the best resolution. reichertspr.com

Table 2: Chiral HPLC Separation of Related Compound Classes

| Compound Class | Chiral Stationary Phase | Key Separation Parameters |

|---|---|---|

| Indole Alkaloids | Chiralpak AD, Chiralcel OD | Small structural differences in the analytes affected the enantioselectivity of the phases. biorxiv.org |

| Imidazolinone Herbicides | Chiralcel OJ | Ethanol was found to be a better polar modifier than other alcohols. An acidic modifier was necessary to reduce retention time and improve peak shape. reichertspr.com |

| General Pharmaceuticals | Cyclodextrin-based CSPs | These are widely applicable for the separation of enantiomers, diastereomers, and structural isomers. nih.gov |

Biophysical Techniques for Ligand-Target Interaction Studies (e.g., Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Ligand-Observed NMR)

Understanding how this compound and its derivatives interact with their biological targets is crucial for elucidating their mechanism of action. Biophysical techniques provide quantitative data on these interactions.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment. researchgate.netnih.gov This label-free technique measures the interaction of binding partners in their native states. nih.gov The main drawbacks of ITC are its relatively low throughput and the requirement for larger amounts of purified sample. nih.govlabmanager.com In a typical ITC experiment, a solution of the ligand (e.g., a derivative of this compound) is titrated into a cell containing the target protein, and the resulting heat changes are measured. nih.gov The data can reveal whether the binding is enthalpically or entropically driven. nih.gov

Surface Plasmon Resonance (SPR) is another label-free optical technique used to monitor molecular interactions in real-time. labmanager.comnih.gov In an SPR experiment, one molecule (the ligand, e.g., the target protein) is immobilized on a sensor chip, and the other molecule (the analyte, e.g., a derivative of this compound) is flowed over the surface. nih.gov Binding is detected as a change in the refractive index at the sensor surface. labmanager.com SPR provides kinetic data, including association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. nih.gov This technique is highly sensitive, requires small amounts of analyte, and is suitable for screening and kinetic profiling. reichertspr.comlabmanager.com

Ligand-Observed NMR , particularly ¹⁹F NMR, is a powerful method for studying the binding of fluorinated compounds like this compound to their targets. nih.gov Since fluorine has a high NMR sensitivity and is absent in most biological systems, the ¹⁹F NMR signal of the ligand provides a clean window to observe binding events. researchgate.net Upon binding to a protein, the ¹⁹F NMR signal of the fluorinated ligand can change in chemical shift, line width, or relaxation properties. researchgate.netnih.gov This technique is especially well-suited for fragment-based screening to detect weak binding interactions. nih.gov

Table 3: Comparison of Biophysical Techniques for Ligand-Target Interaction Analysis

| Technique | Principle | Key Information Obtained | Advantages | Limitations |

|---|---|---|---|---|